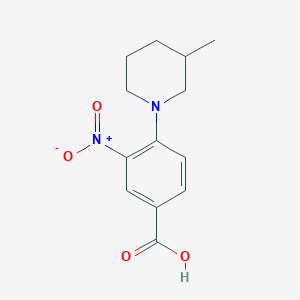

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)11-5-4-10(13(16)17)7-12(11)15(18)19/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFKPMYUCTQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396953 | |

| Record name | 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380194-19-4 | |

| Record name | 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted piperidine ring attached to a nitro-activated benzoic acid, is of significant interest in medicinal chemistry. This guide provides an in-depth overview of the synthetic methodology for this compound, focusing on the underlying chemical principles and offering a detailed, field-proven experimental protocol.

Strategic Synthetic Approach: A Two-Step Pathway

The most logical and efficient synthesis of this compound involves a two-step sequence:

-

Electrophilic Aromatic Substitution: Nitration of a suitable 4-halobenzoic acid precursor to introduce the nitro group at the 3-position.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the halide with 3-methylpiperidine.

This strategy is predicated on the robust and predictable nature of these fundamental organic reactions. The electron-withdrawing nitro group, introduced in the first step, is crucial as it activates the aromatic ring towards nucleophilic attack, a prerequisite for the second step.

Step 1: Synthesis of 4-Halo-3-nitrobenzoic Acid Precursor

The choice of the halogen (fluorine or chlorine) in the starting material can influence the reactivity in the subsequent SNAr step, with fluoro-substituted arenes generally exhibiting higher reactivity.[1] Here, we will detail the synthesis of 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol: Nitration of 4-Fluorobenzoic Acid

This procedure is adapted from established methods for the nitration of aromatic compounds.[2]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzoic Acid | 140.11 | 10.0 g | 0.071 mol |

| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |

| Crushed Ice | - | 200 g | - |

| Distilled Water | 18.02 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 40 mL of concentrated sulfuric acid.

-

Slowly add 10.0 g (0.071 mol) of 4-fluorobenzoic acid to the sulfuric acid with continuous stirring until fully dissolved.

-

In a separate beaker, prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to another 10 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 4-fluorobenzoic acid over 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 15 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Upon completion, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

A pale-yellow precipitate of 4-fluoro-3-nitrobenzoic acid will form.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 85-95%

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This is the key step where the piperidine moiety is introduced. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, facilitated by the presence of the electron-withdrawing nitro group ortho to the leaving group (fluoride).[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous reactions reported in the literature for the synthesis of similar compounds.[3]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Fluoro-3-nitrobenzoic Acid | 185.11 | 5.0 g | 0.027 mol |

| 3-Methylpiperidine | 99.17 | 3.2 g (3.7 mL) | 0.032 mol |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7.0 g (9.4 mL) | 0.054 mol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask, add 5.0 g (0.027 mol) of 4-fluoro-3-nitrobenzoic acid and 50 mL of N,N-dimethylformamide (DMF).

-

Add 7.0 g (9.4 mL, 0.054 mol) of N,N-diisopropylethylamine (DIPEA) to the mixture.

-

Finally, add 3.2 g (3.7 mL, 0.032 mol) of 3-methylpiperidine to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to 95-100 °C in an oil bath.

-

Maintain the reaction at this temperature for 12-16 hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of water and acidify to pH 3-4 with 1 M hydrochloric acid.

-

A precipitate will form. If the product is oily, extract the aqueous layer with ethyl acetate (3 x 50 mL). If a solid precipitates, it can be collected by filtration.

-

Combine the organic extracts (if extraction was performed) and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Expected Yield: 70-85%

Reaction Mechanism and Workflow Diagrams

Overall Synthetic Workflow

Caption: SNAr reaction mechanism via a Meisenheimer complex.

Physicochemical Properties and Characterization

| Property | Value |

| Molecular Formula | C13H16N2O4 |

| Molecular Weight | 264.28 g/mol [4] |

| CAS Number | 312921-75-8 [4] |

| Appearance | Expected to be a solid |

| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols. |

Characterization Data (Predicted):

-

1H NMR: Resonances corresponding to the aromatic protons, the piperidine ring protons, and the methyl group protons are expected. The aromatic protons will show characteristic splitting patterns due to their substitution.

-

13C NMR: Signals for the carboxylic acid carbon, aromatic carbons (including those attached to the nitro and amino groups), and the aliphatic carbons of the 3-methylpiperidine ring are anticipated.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 264.28.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, N-O stretching of the nitro group, and C-N stretching of the amine are expected.

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and requires careful temperature control. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Solvents: DMF is a high-boiling point solvent and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.

-

Reagents: 3-Methylpiperidine and DIPEA are corrosive and have strong odors. Handle with care in a fume hood.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental and reliable organic transformations. By carefully controlling the reaction conditions, particularly during the nitration and SNAr steps, this valuable intermediate can be prepared in high yield and purity. This guide provides a solid foundation for researchers to successfully synthesize this compound for applications in drug discovery and development.

References

- (Reference to a relevant scientific journal or patent for the synthesis of 4-fluoro-3-nitrobenzoic acid, if available)

-

Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link] [2]3. Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. [3]4. (Reference to a relevant scientific journal or patent for the SNAr reaction of 4-halo-3-nitrobenzoic acids with amines, if available)

- (Reference to a relevant scientific journal or patent for the characterization of rel

Sources

A-Z Guide to the Synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid: A Technical Protocol for Advanced Research

Abstract

This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid, a key building block in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the strategic choices behind the synthetic pathway, offers a robust, step-by-step experimental procedure, and establishes a framework for comprehensive analytical validation. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry. By detailing the mechanistic underpinnings, safety protocols, and characterization methods, this guide serves as a self-validating system to ensure the reliable and reproducible synthesis of the target compound.

Strategic Overview: The Rationale for Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) pathway. This strategy is predicated on the reaction between an activated aryl halide, 4-fluoro-3-nitrobenzoic acid , and a nucleophile, 3-methylpiperidine .

Causality behind the Strategy:

The success of this reaction hinges on two key electronic features of the aryl halide substrate:

-

Presence of a Good Leaving Group: The fluorine atom at the C-4 position is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond.

-

Activation by an Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the C-3 position is a powerful EWG. Its presence is critical as it withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This creates a significant partial positive charge (δ+) at the C-4 position, making it highly susceptible to nucleophilic attack.[1] The nitro group also stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction through resonance, thereby lowering the activation energy of the reaction.[1]

This strategic combination makes the SNAr reaction a highly effective and predictable method for forging the C-N bond required in the target molecule.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and final characterization ensuring the integrity of the final product.

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted.

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier (Example) |

| 4-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 453-71-4 | Sigma-Aldrich, TCI |

| 3-Methylpiperidine | C₆H₁₃N | 99.17 | 626-56-2 | Sigma-Aldrich, Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR |

| Hexanes | N/A | N/A | 110-54-3 | VWR |

| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | 7647-01-0 | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |

Reaction Scheme

The overall transformation is depicted below.

Caption: SNAr reaction for the synthesis of the target compound.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (10.0 g, 54.0 mmol, 1.0 equiv.).

-

Addition of Reagents: Add potassium carbonate (14.9 g, 108.0 mmol, 2.0 equiv.) followed by dimethyl sulfoxide (DMSO, 100 mL).

-

Nucleophile Addition: Add 3-methylpiperidine (6.4 g, 64.8 mmol, 1.2 equiv.) to the stirring suspension. The addition should be done at room temperature.

-

Expert Insight: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) that is formed in situ, driving the reaction to completion. Using two equivalents ensures the reaction medium remains basic. DMSO is an ideal solvent for this SNAr reaction due to its polar aprotic nature, which effectively solvates the potassium salts and facilitates the reaction.

-

-

Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath and maintain vigorous stirring for 4-6 hours.

-

Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting material (4-fluoro-3-nitrobenzoic acid) indicates reaction completion.

-

Work-up - Quenching and Acidification: After cooling the mixture to room temperature, slowly pour it into a beaker containing 500 mL of ice-cold deionized water with stirring.

-

Acidify the aqueous solution to a pH of approximately 4-5 by the dropwise addition of 1M hydrochloric acid. The product will precipitate as a solid.

-

Trustworthiness Check: The acidification step is crucial. The product exists as a carboxylate salt in the basic reaction mixture. Protonation with acid renders it neutral and insoluble in water, allowing for its isolation by filtration.

-

-

Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMSO and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 50 °C overnight to yield the crude product. A typical crude yield is in the range of 85-95%.

Purification

Recrystallization is an effective method for purifying the crude product.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

If any insoluble material remains, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Experimental Workflow Visualization

The entire process, from setup to the final, purified product, is outlined in the workflow diagram below.

Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Quality Control

To confirm the identity and purity of the final product, a combination of analytical techniques is required.

| Property / Technique | Expected Result |

| Appearance | Yellow to off-white solid |

| Melting Point | Approx. 310 °C[2] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.2 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), 3.5-3.8 (m, 2H, piperidine-CH₂), 2.8-3.1 (m, 2H, piperidine-CH₂), 1.5-1.9 (m, 5H, piperidine-CH/CH₂), 0.9 (d, 3H, -CH₃). Note: Carboxylic acid proton may be broad or not observed. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~166 (C=O), ~155 (Ar-C), ~140 (Ar-C), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~118 (Ar-C), ~55 (piperidine-CH₂), ~48 (piperidine-CH₂), ~33 (piperidine-CH), ~30 (piperidine-CH₂), ~22 (piperidine-CH₂), ~19 (-CH₃). |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₃H₁₅N₂O₄⁻: 263.10. Expected m/z: 263.1 |

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.

Safety and Handling

-

4-Fluoro-3-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[3] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

3-Methylpiperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

DMSO: Can increase the absorption of other chemicals through the skin. Always wear gloves.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

The reaction should be conducted in a well-ventilated fume hood at all times.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By leveraging a well-understood SNAr mechanism, this guide ensures high yields and purity. The inclusion of detailed procedural logic, comprehensive characterization data, and clear safety guidelines equips researchers with the necessary tools for successful and reproducible execution, facilitating its application in pharmaceutical research and development.

References

- Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

CDC Stacks. Supporting Information. Available at: [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

-

PubChem. 4-Fluoro-3-nitrobenzoic acid. Available at: [Link]

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

Michigan State University Department of Chemistry. Preparation of 3-Nitrobenzoic Acid. Available at: [Link]

- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. Available at: [Link]

-

Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. Available at: [Link]

-

PubChem. 3-Nitrobenzoic acid. Available at: [Link]

-

ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Available at: [Link]

- Google Patents. US4288615A - Process for recovering 3-nitrobenzoic acid.

-

YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]

- Google Patents. WO 2013/150545 A2.

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

This whitepaper provides a detailed analysis of the essential physicochemical properties of this compound, a key intermediate in the synthesis of the PARP inhibitor Niraparib. Understanding these properties is critical for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes in the pharmaceutical industry.

Introduction

This compound is a substituted nitrobenzoic acid derivative of significant interest in medicinal chemistry. Its primary role as a precursor to Niraparib underscores the importance of a thorough characterization of its physicochemical attributes. These properties, including solubility, melting point, and acid dissociation constant (pKa), directly influence its reactivity, purification, formulation, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide synthesizes available data and outlines standardized experimental protocols for the determination of these key parameters.

Compound Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 113857-09-5 (Note: While widely referenced, this CAS number may require verification across different databases)

-

Molecular Formula: C₁₃H₁₆N₂O₄

-

Molecular Weight: 264.28 g/mol

Chemical Structure:

The structure features a benzoic acid core, substituted with a nitro group and a 3-methylpiperidine moiety. The presence of the carboxylic acid group, the tertiary amine within the piperidine ring, and the aromatic nitro group dictates the compound's chemical behavior and physical properties.

Physicochemical Properties: A Detailed Overview

A summary of the key physicochemical properties is presented below. It is important to note that while some data is available, many properties for this specific intermediate are predicted rather than experimentally determined in publicly accessible literature.

| Property | Value (Predicted/Experimental) | Significance in Drug Development |

| Molecular Weight | 264.28 g/mol (Experimental) | Fundamental for all stoichiometric calculations in synthesis. |

| Melting Point | Not available in searched results | A sharp melting point is an indicator of purity.[1] It is a critical parameter for process control and material handling. |

| Boiling Point | Not available in searched results | Less relevant for a solid under normal conditions, but decomposition temperature would be important. |

| Aqueous Solubility | Predicted to be low | Affects reaction conditions, choice of solvents for purification (crystallization), and potential bioavailability if it were a final drug. |

| pKa | Not available in searched results | The carboxylic acid group will have an acidic pKa, while the piperidine nitrogen will have a basic pKa. These values are crucial for understanding solubility at different pH values and for developing purification and formulation strategies. |

| LogP | 2.7 (Predicted)[2] | Indicates the lipophilicity of the compound. A LogP in this range suggests moderate lipid solubility, which is a key factor in membrane permeability and solvent selection for extraction. |

Experimental Protocols for Property Determination

To ensure scientific integrity and reproducibility, the following standard protocols are recommended for the experimental determination of the key physicochemical properties.

The capillary method is a straightforward and widely accepted technique for determining the melting point of a crystalline solid.[3]

-

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C).

-

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.[4]

-

Place the capillary tube in a melting point apparatus.[4]

-

Heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[4]

-

Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[4]

-

-

Causality: A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range.[1]

The OECD 105 guideline provides a standardized procedure for determining water solubility.[5][6][7]

-

Principle: The "flask method" involves saturating water with the substance and then measuring its concentration. It is suitable for substances with solubilities above 10⁻² g/L.[7]

-

Methodology:

-

Add an excess amount of the compound to a known volume of deionized water in a flask.

-

Agitate the mixture at a constant temperature (e.g., 20°C) until equilibrium is reached.[7]

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Determine the concentration of the compound in the aqueous solution using a suitable analytical method, such as HPLC-UV.

-

-

Self-Validation: The experiment should be repeated until consistent solubility values are obtained. A preliminary test can help estimate the required amount of substance and the time to reach equilibrium.[7]

Potentiometric titration is a high-precision method for determining pKa values.[8]

-

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.[8][9]

-

Methodology:

-

Prepare a solution of the compound at a known concentration (e.g., 1 mM).[10]

-

Immerse a calibrated pH electrode into the solution.[10]

-

Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH to determine the acidic pKa of the carboxylic acid, and 0.1 M HCl for the basic pKa of the piperidine nitrogen).[10]

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be precisely determined from the first or second derivative of the titration curve.[11]

-

-

Expertise: For compounds with multiple ionizable groups, this method can resolve distinct pKa values, providing a complete picture of the ionization behavior as a function of pH. Carbonate-free solutions are essential for accurate measurements, especially when titrating with a base.[8]

The shake-flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (LogP).[12]

-

Principle: The compound is partitioned between n-octanol and water. The ratio of its concentration in the two phases at equilibrium gives the partition coefficient, P. LogP is the base-10 logarithm of this ratio.

-

Methodology:

-

Prepare a solution of the compound in either n-octanol or water.

-

Add a volume of the second solvent (water or n-octanol, respectively) to a flask.

-

Shake the mixture for a sufficient time to allow equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Measure the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV, NMR).[13][14][15]

-

Calculate P = [Concentration in octanol] / [Concentration in water], and then LogP = log₁₀(P).

-

-

Trustworthiness: This direct measurement is highly accurate for compounds with LogP values in the range of -2 to 4.[12] However, it is labor-intensive and requires precise control of experimental parameters.[12]

Visualization of Experimental Workflow

The logical flow for characterizing a novel chemical entity like this compound is depicted below.

Caption: Workflow for Physicochemical Characterization.

Synthesis and Safety Considerations

-

Synthesis: This compound is typically synthesized via a nucleophilic aromatic substitution reaction between a suitable 4-halo-3-nitrobenzoic acid derivative and 3-methylpiperidine. The choice of solvent and base is critical for optimizing yield and minimizing side reactions.

-

Safety: As a nitro-aromatic compound and a carboxylic acid, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection. Nitro compounds can be toxic and may cause irritation.[16] Carboxylic acids are corrosive.[17] A full Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

The physicochemical properties of this compound are fundamental to its successful use as a pharmaceutical intermediate. While predicted values offer initial guidance, this guide emphasizes the necessity of rigorous experimental determination using standardized, self-validating protocols. The data derived from these methods provides the authoritative grounding required for robust process development, quality control, and regulatory compliance in the synthesis of Niraparib and other potential APIs.

References

-

PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4). [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

Westlab Canada. Measuring the Melting Point. (2023-05-08). [Link]

-

University of Glasgow. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

Loba Chemie. 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. (2015-04-09). [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). [Link]

-

ResearchGate. The correlation of the Log P values obtained by the shake flask method.... [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. PubChemLite - 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4) [pubchemlite.lcsb.uni.lu]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. scispace.com [scispace.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. lobachemie.com [lobachemie.com]

- 17. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid CAS number 380194-19-4

An In-Depth Technical Guide to 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 380194-19-4), a key intermediate in contemporary pharmaceutical synthesis. The document is structured to deliver in-depth information for researchers, medicinal chemists, and drug development professionals. It covers the compound's physicochemical properties, a detailed synthetic pathway with mechanistic insights, its critical role as a building block for targeted cancer therapeutics, analytical characterization methods, and essential safety protocols. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: A Pivotal Building Block in Modern Oncology

This compound is a substituted aromatic carboxylic acid that has gained significant prominence in medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial and high-value intermediate, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its unique molecular architecture, featuring a nitro-activated aromatic ring coupled with a chiral methylpiperidine moiety, makes it an indispensable precursor for constructing complex heterocyclic systems present in targeted anticancer agents.

The primary application of this compound is in the multi-step synthesis of Niraparib, a potent PARP-1 and PARP-2 inhibitor.[1][2] Niraparib is a cornerstone therapy for certain types of ovarian, fallopian tube, and peritoneal cancers, especially in patients with BRCA mutations, where it exploits the concept of synthetic lethality.[2] Understanding the chemistry, synthesis, and handling of this compound is therefore essential for teams engaged in the development and manufacturing of these life-saving therapeutics. This guide aims to provide a detailed, field-proven perspective on this vital chemical entity.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its effective use in synthetic and process chemistry. The data presented below has been consolidated from reliable chemical databases and predictive models.

| Property | Value | Source |

| CAS Number | 380194-19-4 | [3] |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [4] |

| Molecular Weight | 264.28 g/mol | [4] |

| Monoisotopic Mass | 264.111 Da | [4] |

| IUPAC Name | This compound | |

| SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[O-] | [4] |

| InChIKey | UMFDTTHDTBZAGN-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.7 | [4] |

| Appearance | Typically a solid, ranging from light yellow to amber powder/crystal | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAAr). The reaction leverages the electron-withdrawing effect of both the nitro group and the carboxylic acid group to activate the aromatic ring for nucleophilic attack.

Synthetic Workflow Overview

The most common and industrially viable route involves the reaction of a 4-halo-3-nitrobenzoic acid (typically 4-fluoro- or 4-chloro-3-nitrobenzoic acid) with 3-methylpiperidine. The fluorine-substituted starting material is generally preferred due to the higher electronegativity of fluorine, which makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack, leading to faster reaction rates and often higher yields.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. PubChemLite - 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4) [pubchemlite.lcsb.uni.lu]

- 5. 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to the Solubility Assessment of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the capacity of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] A compound must be in a dissolved state to be absorbed and reach its site of action within the body.[1] Therefore, a comprehensive understanding and accurate measurement of a drug candidate's solubility is not merely a perfunctory step but a cornerstone of successful drug development.

This guide provides an in-depth technical overview of the methodologies for determining the solubility of a novel small molecule, 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid. While specific experimental data for this compound is not publicly available, this document will serve as a comprehensive manual for researchers and drug development professionals on how to approach its solubility assessment. We will delve into the theoretical underpinnings of solubility, the practical execution of the gold-standard shake-flask method, and the proper reporting of the acquired data.

Physicochemical Profile of this compound: A Structural Perspective on Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[2] Key physicochemical properties such as molecular weight, lipophilicity (logP), and ionization constant (pKa) provide valuable insights into how a molecule will behave in different solvent systems.

While a dedicated experimental characterization of this compound is pending, we can infer its likely properties by examining its constituent parts and data from a closely related isomer, 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid.

Table 1: Predicted Physicochemical Properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

| Property | Value | Source |

| Molecular Formula | C13H16N2O4 | [3][4] |

| Molecular Weight | 264.28 g/mol | [5] |

| Predicted XlogP | 2.7 | [3] |

Note: The data presented is for the 4-methylpiperidine isomer. The 3-methylpiperidine isomer is expected to have a very similar molecular weight and formula, and its logP is likely to be in a comparable range. The position of the methyl group may slightly influence the molecule's conformation and crystal packing, which could lead to minor differences in solubility.

Structural Analysis and Expected Solubility Behavior

-

Benzoic Acid Core: The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent. At pH values below its acidic pKa, the carboxylic acid will be protonated and less soluble in aqueous media. Conversely, at pH values above its pKa, it will exist as the more soluble carboxylate anion.

-

Nitro Group: The electron-withdrawing nature of the nitro group will increase the acidity of the carboxylic acid (lowering its pKa) compared to unsubstituted benzoic acid.

-

3-Methylpiperidine Moiety: The piperidine ring is a basic functional group. It will have a basic pKa, and at pH values below this pKa, the nitrogen atom will be protonated, forming a positively charged species. This will significantly increase its aqueous solubility. The methyl group adds a degree of lipophilicity.

-

Overall Character: The molecule possesses both an acidic and a basic center, making it an ampholyte. Its solubility will be lowest at its isoelectric point (the pH at which the net charge is zero) and will increase at both lower and higher pH values. The predicted XlogP of 2.7 for the 4-methyl isomer suggests a moderate lipophilicity, which may limit its intrinsic aqueous solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature after a state of equilibrium has been reached between the dissolved and undissolved solid.

Principle of the Method

An excess of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the solution by centrifugation or filtration, and the concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Method

This protocol is based on the principles outlined in the U.S. Pharmacopeia (USP) General Chapter <1236> and the OECD Guideline for the Testing of Chemicals 105.

1. Materials and Reagents:

-

This compound (solid, high purity)

-

Solvents:

-

Purified water (e.g., Milli-Q or equivalent)

-

pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

2. Procedure:

-

Step 1: Preparation of Test Samples

-

Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired solvent (e.g., 2 mL) to each vial. Prepare samples in triplicate for each solvent.

-

-

Step 2: Equilibration

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed (e.g., 150 rpm).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Step 3: Sample Separation

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the experimental temperature for a short period to allow larger particles to settle.

-

To separate the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Use a syringe to withdraw the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Step 4: Analysis

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility test.

-

Analyze the calibration standards and the clear supernatant/filtrate from the test samples by a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the test samples by interpolating their analytical response on the calibration curve.

-

3. Data Reporting:

The solubility should be reported in standard units, such as mg/mL or µg/mL, and also in molar units (mol/L or µM). The experimental conditions, including the solvent, pH, temperature, and equilibration time, must be clearly stated.

Table 2: Example of a Solubility Data Reporting Table

| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | (Measured value) | 25 | ||

| 0.1 M HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Phosphate Buffer | 7.4 | 25 | ||

| Ethanol | N/A | 25 |

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the key stages of the shake-flask solubility determination process.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Decision logic for ensuring equilibrium is reached.

Conclusion: A Pathway to Characterization

While direct solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. By understanding the influence of its chemical structure on its physicochemical properties and by meticulously applying the shake-flask method, researchers can generate reliable and accurate solubility data. This information is indispensable for guiding formulation development, interpreting biological data, and ultimately, for advancing promising drug candidates through the development pipeline. The principles and protocols outlined herein are intended to empower scientists with the knowledge and tools necessary to thoroughly characterize this and other novel chemical entities.

References

- Avdeef, A. (2007). The Rise of pH-Metric LogP. Advanced Drug Delivery Reviews, 59(7), 568-590.

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

U.S. Pharmacopeial Convention. (2016). General Chapter <1236> Solubility Measurements. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Appchem. (n.d.). 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Technology Networks. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

American Chemical Society. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

- Palmer, D. S., Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules.

-

ResearchGate. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. pjps.pk [pjps.pk]

- 2. PubChemLite - 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4) [pubchemlite.lcsb.uni.lu]

- 3. appchemical.com [appchemical.com]

- 4. 312921-75-8|4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 5. 4-(3-Methylpiperidin-4-yl)benzoic acid | C13H17NO2 | CID 82392917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 459003 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

This in-depth technical guide provides a comprehensive analysis of the spectral characteristics of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretation and experimental design, ensuring both technical accuracy and practical insight.

Introduction

This compound is a multifaceted organic molecule featuring a substituted aromatic ring, a nitro functional group, a carboxylic acid, and a saturated heterocyclic moiety. The intricate interplay of these components gives rise to a unique spectral fingerprint. A thorough characterization using a suite of analytical techniques is paramount for confirming its chemical identity, purity, and for elucidating its structure-activity relationships in various scientific applications. This guide will provide a predictive analysis of the spectral data, grounded in established principles of organic spectroscopy and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The structure, presented below, highlights the distinct chemical environments that will be probed by NMR, IR, and MS.

biological activity screening of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

An In-Depth Technical Guide to the Biological Activity Screening of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Abstract

This guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, this compound. The unique structural architecture of this compound, incorporating a nitrobenzoic acid moiety and a methylpiperidine ring, suggests a rich potential for diverse pharmacological activities. Drawing from established principles in drug discovery and the known bioactivities of related structural analogs, this document outlines a tiered screening cascade. The proposed workflow begins with in silico predictive modeling to generate initial hypotheses, followed by a robust primary screening phase targeting broad cytotoxicity and antimicrobial effects. Subsequently, a more focused secondary screening phase is detailed, aiming to elucidate specific molecular targets through enzyme inhibition and receptor binding assays. Each proposed protocol is designed as a self-validating system, complete with the necessary controls and rationale to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to thoroughly characterize the pharmacological profile of this and structurally similar compounds.

Introduction: Rationale and Structural Considerations

The compound this compound presents a compelling case for comprehensive biological evaluation. Its structure is a hybrid of two key pharmacophores:

-

Nitrobenzoic Acid Derivatives: This class of compounds is known for a wide range of biological activities, including antimicrobial and enzyme-inhibitory properties[1][2]. The nitro group, being a strong electron-withdrawing feature, can significantly influence the molecule's reactivity and binding characteristics.

-

Piperidine Nucleus: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs.[3] It is recognized for its role in compounds targeting the central nervous system, as well as in agents with anticancer and antiviral activities[3][4].

The combination of these moieties in a single molecule warrants a multi-faceted screening approach to uncover its potential therapeutic applications. This guide proposes a logical and efficient pathway for this exploration.

Phase I: In Silico Profiling and Target Prediction

Before commencing wet-lab experiments, a preliminary in silico assessment is crucial for prioritizing experimental resources and forming testable hypotheses.[5] This computational screening provides predictions on physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential biological targets.

Recommended In Silico Workflow

A variety of online tools and software can be employed for this purpose. The general workflow is as follows:

-

Physicochemical and Pharmacokinetic Prediction: Utilize platforms like ADMETlab 2.0 or similar software to predict properties such as solubility, lipophilicity (LogP), blood-brain barrier permeability, and potential for oral bioavailability.[5]

-

Toxicity Prediction: Assess potential liabilities such as mutagenicity, cardiotoxicity, and hepatotoxicity using computational models.

-

Biological Activity Prediction: Employ tools like Molinspiration or MolPredictX to predict bioactivity scores for common drug targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors.[5]

Caption: Workflow for in silico prediction of compound properties.

Phase II: Primary Screening – Broad Biological Activities

Based on the structural alerts from the compound's moieties, the primary screening phase focuses on two broad areas of high potential: general cytotoxicity against cancer cell lines and antimicrobial activity.

Cytotoxicity Screening against Human Cancer Cell Lines

The prevalence of the piperidine scaffold in anticancer agents makes cytotoxicity screening a logical starting point.[3][6][7] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa (cervical), MCF-7 (breast), A549 (lung), and a non-cancerous control line like HaCaT keratinocytes) in appropriate media until they reach ~80% confluency.

-

Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.[9] Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) | Selectivity Index (SI) |

| HeLa | Value | Value | Value |

| MCF-7 | Value | Value | Value |

| A549 | Value | Value | Value |

| HaCaT | Value | Value | N/A |

| Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells |

Antimicrobial Susceptibility Testing

Nitroaromatic compounds have a long history as antimicrobial agents.[2] Therefore, assessing the compound's ability to inhibit the growth of pathogenic bacteria and fungi is a critical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[11]

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative growth control (broth only), and a vehicle control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Test Organism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus (Gram-positive) | Value | Value |

| E. coli (Gram-negative) | Value | Value |

| C. albicans (Fungus) | Value | Value |

Phase III: Secondary Screening – Target Deconvolution

If promising activity is observed in the primary screens, the next phase aims to identify specific molecular targets. Based on the compound's structural motifs, enzyme inhibition and receptor binding assays are logical next steps.

Enzyme Inhibition Assays

Benzoic acid derivatives are known to inhibit various enzymes.[1][12] A targeted screening against a panel of relevant enzymes is recommended. For instance, given the prevalence of piperidine in kinase inhibitors, a kinase inhibition assay could be highly informative.

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in the appropriate kinase buffer.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations.

-

Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion & Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, and then catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus, to the kinase activity.

-

Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Caption: Workflow for a generic luminescence-based kinase assay.

Receptor Binding Assays

The piperidine moiety is a common feature in ligands for various receptors, notably sigma receptors, which are implicated in neurological disorders and cancer.[13][14] A competitive radioligand binding assay can determine the compound's affinity for such targets.

-

Membrane Preparation: Use commercially available cell membranes expressing human S1R or prepare them from appropriate tissues (e.g., guinea pig brain).[15]

-

Assay Setup: In a 96-well filter plate, combine the membrane preparation, a known S1R radioligand (e.g., -pentazocine), and the test compound across a range of concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

-

Incubation: Incubate the plate at 37°C for 150 minutes to allow binding to reach equilibrium.[15]

-

Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Add scintillation cocktail to the wells and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of an unlabeled S1R ligand (e.g., haloperidol). Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding against the log of the test compound concentration to determine the IC₅₀. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

| Receptor Target | Radioligand Used | Compound Kᵢ (nM) | Reference Compound Kᵢ (nM) |

| Sigma-1 (S1R) | -pentazocine | Value | Value (e.g., Haloperidol) |

| Sigma-2 (S2R) | [³H]DTG | Value | Value (e.g., Haloperidol) |

Conclusion and Future Directions

This guide presents a structured, multi-phase approach to the biological characterization of this compound. The proposed workflow is designed to efficiently identify and validate potential therapeutic activities, starting from broad screening and progressively narrowing the focus to specific molecular targets. Positive results in any of these assays would necessitate further investigation, including mechanism-of-action studies, secondary functional assays (e.g., cell cycle analysis, apoptosis assays for cytotoxic hits), and eventually, in vivo efficacy and safety studies in relevant disease models. The systematic application of these field-proven methodologies will provide a robust and comprehensive biological profile of this novel compound, paving the way for its potential development as a therapeutic agent.

References

-

de Almeida, J. F., de Oliveira, L. F., da Silva, A. C., & de Souza, M. V. (2019). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Molecules, 24(15), 2786. [Link]

-

Carfì, F., Nucera, M. R., De Luca, L., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. [Link]

-

Abebe, A., Andualem, H., & Belay, A. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12, 20503121241274212. [Link]

-

Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 745. [Link]

-

Sartini, D., Pierpaoli, E., & Lucarini, G. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(16), 4983. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Lai, C. C., Tsai, M. L., & Chen, Y. H. (2020). Synthesis of N -methylpiperidin-4-one derivatives and evaluation of their anti-endometrial cancer activity. Russian Journal of General Chemistry, 90(11), 2269-2274. [Link]

-

Hall, I. H., Wong, O. T., & Sim, L. O. (2017). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 22(10), 1709. [Link]

-

da Silva, P. B., de Freitas, O., & de Souza, M. V. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 25(18), 4192. [Link]

-

Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols, 2018(6). [Link]

-

Carfì, F., Nucera, M. R., De Luca, L., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. [Link]

-

Venter, H. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 10(11), 1339. [Link]

-

Abdelshaheed, M., El-Zahabi, M. A., & El-Bardissy, A. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

Gilbert, P., & Brown, M. R. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. In Antimicrobial Drug Resistance (pp. 1-12). Humana Press, New York, NY. [Link]

-

Abebe, A., Andualem, H., & Belay, A. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12, 20503121241274212. [Link]

-

Thawari, Y. (2012). p-NITRO BENZOIC ACID AND p-CHLORO BENZOIC ACID AS JACK BEAN UREASE INHIBITOR. Journal of Advanced Scientific Research, 3(3), 70-73. [Link]

-

Al-Osta, M. A., El-Sayed, M. A., & Al-Amri, J. F. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Inflammation and Regeneration, 41(1), 37. [Link]

-

Li, Y., Wang, J., & Chen, Y. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics, 21(1), 272. [Link]

-

Olender, D., Żwawiak, J., & Zaprutko, L. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]

-

Hisham, H. H., Azah, Y. N., Bakar, S. A., & Fatimah, A. B. (2009). Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. Malaysian Journal of Analytical Sciences, 13(2), 209-216. [Link]

-

Hall, I. H., Wong, O. T., & Sim, L. O. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. Molecules, 29(2), 346. [Link]

-

Szałaj, N., Stary, D., & Kuder, K. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

PubChem. (n.d.). AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay. National Center for Biotechnology Information. [Link]

-

Al-Warhi, T., Sabt, A., & Al-Sha'er, M. A. (2022). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 27(19), 6524. [Link]

-

Wang, Z., Wang, Y., & Liu, Y. (2023). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Silver, L. L. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 369-381. [Link]

-

Rajab, M. S. (2024). In Silico Structure-Activity Study of Selected Triterpenoids as Potential Inhibitors of Mycolic Acid Transporter of Mycobacterial MmpL3 Receptor Protein. Sciences of Phytochemistry, 3(2), 82-90. [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Arulraj, R., Sivakumar, S., & Rajkumar, K. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5153. [Link]

-

Zeng, Z. F., Huang, Q. P., & Cai, J. H. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 27(19), 6524. [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N -methylpiperidin-4-one derivatives and evaluation of their anti-endometrial cancer activity - Lai - Russian Journal of General Chemistry [bakhtiniada.ru]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Approach to Unveiling the Therapeutic Targets of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid presents an intriguing scaffold, combining the well-established piperidine moiety, prevalent in numerous CNS and anticancer drugs, with a nitrobenzoic acid functional group, a versatile precursor in pharmaceutical synthesis.[1][2] This technical guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its potential therapeutic targets. By integrating computational prediction with advanced experimental methodologies, we present a roadmap for elucidating the mechanism of action of this novel chemical entity, thereby paving the way for its potential development as a therapeutic candidate.

Introduction and Rationale

This compound is a novel small molecule whose biological activity and therapeutic potential are yet to be characterized. Its structure, however, offers compelling reasons for investigation. The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance a molecule's druggability by improving its pharmacokinetic properties.[1] Concurrently, the nitrobenzoic acid moiety is a key component in various bioactive compounds, and the nitro group, a potent electron-withdrawing group, can significantly influence a molecule's pharmacodynamic and pharmacokinetic profiles.[3][4] This unique combination prompts a systematic investigation into its molecular targets to unlock its therapeutic potential.

This guide provides a strategic workflow, from initial hypothesis generation based on structural features to rigorous experimental validation, designed to comprehensively map the interaction of this compound with the human proteome.

Structural and Physicochemical Profile

A foundational analysis of this compound's structure is critical for predicting its behavior in biological systems.

-

Piperidine Moiety: The presence of the 3-methylpiperidine group suggests potential interactions with receptors and enzymes that accommodate this cyclic amine structure. Piperidine-containing drugs have shown activity against a range of targets, including those in the central nervous system and in oncology.[1][5]

-

Nitrobenzoic Acid Moiety: The nitro group can act as a pharmacophore or a toxicophore.[6] Its reduction in vivo can lead to the formation of reactive intermediates that may form covalent bonds with target proteins. Nitroaromatic compounds have been explored for their anticancer and antimicrobial properties.[2][6] The carboxylic acid group provides a handle for potential salt formation and hydrogen bonding interactions.[7]

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C13H16N2O4 | Provides the elemental composition. |

| Molecular Weight | 264.28 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| Topological Polar Surface Area (TPSA) | 75.9 Ų | Suggests good cell permeability. |

| LogP (Predicted) | 2.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane transport. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 5 | The oxygens of the nitro and carboxylic acid groups, and the nitrogen of the piperidine ring. |

Table 1: Predicted Physicochemical Properties of this compound.

A Multi-Staged Approach to Target Identification and Validation

We propose a three-stage workflow to systematically identify and validate the therapeutic targets of this compound. This approach begins with broad, computational predictions, followed by experimental identification of direct binding partners, and culminates in the validation of biological activity in a cellular context.

Stage 1: In Silico Target Prediction

The initial step in our target discovery cascade is the use of computational methods to generate a preliminary list of potential protein targets.[8] This is a time and resource-efficient approach to formulating testable hypotheses.[9]

Methodology:

-

Ligand-Based Approaches: Utilize platforms such as SwissTargetPrediction or TargetHunter.[10][11] These tools compare the 2D and 3D structure of this compound against databases of known ligands with annotated targets. The principle is that structurally similar molecules are likely to bind to similar proteins.

-

Structure-Based Approaches (Panel Docking): If high-resolution crystal structures are available for hypothesized target classes (e.g., kinases, GPCRs), molecular docking simulations can be performed. This involves computationally placing the compound into the binding sites of a panel of proteins to predict binding affinity and pose.

Expected Outcome:

This stage will produce a ranked list of potential protein targets based on prediction scores. This list will guide the design of subsequent experimental validation studies.

Stage 2: In Vitro Target Identification via Affinity Chromatography-Mass Spectrometry